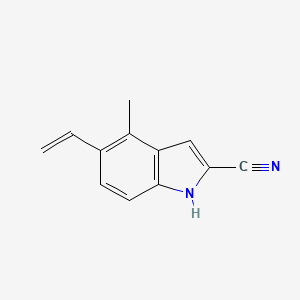

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile

Description

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile is an indole derivative featuring a cyano (-CN) group at position 2, a methyl (-CH₃) group at position 4, and an ethenyl (-CH=CH₂) group at position 3. This compound belongs to a class of substituted indoles known for their utility in pharmaceutical and materials science research.

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-ethenyl-4-methyl-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C12H10N2/c1-3-9-4-5-12-11(8(9)2)6-10(7-13)14-12/h3-6,14H,1H2,2H3 |

InChI Key |

BZNZUWOMIDNZGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C#N)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the ethenyl and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research has shown that 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile exhibits notable anticancer properties. In various studies, it has been demonstrated to inhibit the proliferation of cancer cells through several mechanisms:

- Induction of Apoptosis : This compound has been found to trigger programmed cell death in cancer cells, which is crucial for preventing tumor growth.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, particularly the G2/M phase, thereby halting the progression of cancer cells .

- Targeting Indoleamine 2,3-Dioxygenase (IDO) : The compound acts as an inhibitor of IDO, an enzyme associated with immune evasion in tumors. This inhibition enhances the immune response against cancer cells .

Several studies have quantified its efficacy against various cancer cell lines. For instance, it has shown significant cytotoxicity against glioblastoma and breast cancer cell lines with IC50 values indicating potent activity compared to standard treatments .

Antimicrobial Activity

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile also demonstrates promising antimicrobial properties. Preliminary studies indicate:

- Inhibition of Bacterial Growth : The compound has been tested against several strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations .

- Potential as a Lead Compound : Its structural features may serve as a foundation for developing new antimicrobial agents targeting resistant bacterial strains .

Chemical Synthesis

The synthesis of 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile typically involves multi-step organic reactions. Notable methods include:

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions such as Sonogashira and Suzuki-Miyaura to create complex derivatives from simpler indole precursors.

- Functionalization : The compound can undergo various transformations including oxidation and reduction, allowing for the introduction of diverse functional groups that enhance its biological activity .

Table 1: Synthesis Methods Overview

| Method | Description | Yield Range |

|---|---|---|

| Sonogashira Reaction | Coupling terminal alkynes with indole derivatives | 64% - 90% |

| Suzuki-Miyaura | Cross-coupling of boronic acids with halogenated indoles | Moderate yields |

| Heck Reaction | C–H activation leading to substituted indoles | 81% - 92% |

Industrial Applications

Beyond medicinal chemistry, 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile finds applications in various industrial sectors:

- Dyes and Pigments : Its unique chemical structure makes it suitable for synthesizing dyes and pigments used in textiles and coatings.

- Chemical Intermediates : The compound serves as a versatile building block for the synthesis of other complex organic molecules, enhancing its utility in industrial chemistry .

Case Studies and Research Findings

Several case studies highlight the efficacy of 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile in various applications:

- Anticancer Efficacy Study : A study involving glioblastoma cell lines demonstrated that modifications on the indole ring significantly influenced biological activity, with certain derivatives showing enhanced potency compared to existing treatments .

- Antimicrobial Efficacy Research : Research assessing the antimicrobial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics derived from this compound .

Mechanism of Action

The mechanism of action of 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile with structurally related indole-2-carbonitrile derivatives:

Key Observations:

- Substituent Position Effects: The cyano group at position 2 in the target compound distinguishes it from 5-cyanoindole and 6-cyanoindole, where the cyano group is at positions 5 or 4.

- In contrast, 5-Methyl-3-phenyl-1H-indole-2-carbonitrile features a bulky phenyl group at position 3, which may hinder reactivity at adjacent positions .

- Thermal Stability: The methyl and phenyl substituents in 5-Methyl-3-phenyl-1H-indole-2-carbonitrile contribute to a moderate melting point (168°C), whereas 5-cyanoindole exhibits a higher melting point (193–198°C), likely due to stronger intermolecular interactions from the unsubstituted indole core .

Biological Activity

5-Ethenyl-4-methyl-1H-indole-2-carbonitrile is a compound that belongs to the indole family, which has garnered attention due to its diverse biological activities. Indoles are known for their role in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile, examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile can be attributed to its structural characteristics that allow it to interact with various biological targets. The indole scaffold is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

- Enzyme Inhibition : Compounds with indole structures often exhibit inhibitory effects on key enzymes involved in disease processes. For instance, derivatives of indoles have shown significant inhibition of HIV integrase, suggesting a potential antiviral application .

- Receptor Interaction : Indoles can act as ligands for various receptors, influencing pathways associated with cancer and inflammation. The interaction with epidermal growth factor receptors (EGFR) has been noted in related compounds, enhancing their anti-cancer activities .

Biological Activity Data

The following table summarizes the biological activities reported for 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile and related compounds:

Case Studies

Several studies highlight the efficacy of indole derivatives in various biological contexts:

- Antiviral Activity : A study demonstrated that modifications at the C2, C3, and C6 positions of the indole core significantly enhanced the inhibitory effects against HIV integrase. The introduction of halogenated groups improved binding affinity and inhibitory potency .

- Anticancer Properties : Research on related indole compounds showed promising results against lung cancer cell lines (A549). Indoles were found to induce apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic factors like Bax and caspases .

- Cytotoxicity Assessment : In a comparative study, various derivatives exhibited cytotoxic effects across different cancer cell lines, with IC50 values indicating moderate to high potency against specific targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Ethenyl-4-methyl-1H-indole-2-carbonitrile and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields crystalline products after recrystallization (DMF/acetic acid mixture) . Key parameters include maintaining stoichiometric ratios (1.0–1.1 equiv of reactants) and reflux times of 3–5 hours. Variations in substituents (e.g., aryl groups on thiazolones) require adjusting reaction conditions to optimize yields.

Q. How can crystallographic data validate the molecular structure of this compound?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides high-resolution structural data. Best practices include:

- Collecting intensity data with modern detectors to ensure accuracy.

- Validating bond lengths and angles against expected values (e.g., C–C bonds: ~1.48 Å; C≡N: ~1.16 Å).

- Checking for consistency in torsion angles (e.g., ethenyl group orientation) using programs like PLATON .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Use multiple techniques (e.g., compare NMR shifts with computed DFT values).

- Error Analysis : Check for crystallographic disorders or solvent effects that may distort bond lengths .

- Dynamic Effects : NMR captures time-averaged conformations, whereas crystallography provides static snapshots. Molecular dynamics simulations can reconcile discrepancies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in biological applications?

- Methodological Answer :

- Derivatization : Introduce substituents at the 4-methyl or 5-ethenyl positions (e.g., halogenation, carboxylation) to modulate electronic effects .

- Biological Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- Statistical Modeling : Apply QSAR models to correlate substituent properties (Hammett constants, logP) with activity data .

Q. How can mechanistic studies elucidate the role of substituents in the compound’s reactivity?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps.

- Isotopic Labeling : Use -labeled precursors to trace carbon migration during cyclization .

- Computational Studies : Employ DFT (e.g., Gaussian) to calculate activation energies for key steps like ethenyl group formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.